molecular formula C10H10FNO3 B12219963 Glycine, N-(4-fluorobenzoyl)-, methyl ester CAS No. 126860-93-3

Glycine, N-(4-fluorobenzoyl)-, methyl ester

Cat. No.: B12219963
CAS No.: 126860-93-3
M. Wt: 211.19 g/mol
InChI Key: CUPZCSJVRWUUDJ-UHFFFAOYSA-N
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Description

Glycine, N-(4-fluorobenzoyl)-, methyl ester is an organic compound with the molecular formula C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol . This compound is a derivative of glycine, where the amino group is substituted with a 4-fluorobenzoyl group, and the carboxyl group is esterified with a methyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(4-fluorobenzoyl)-, methyl ester typically involves the reaction of glycine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting N-(4-fluorobenzoyl)glycine is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps: acylation of glycine followed by esterification. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(4-fluorobenzoyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-(4-fluorobenzoyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-(4-fluorobenzoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can be hydrolyzed in vivo to release the active form of the compound, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-benzoyl-, methyl ester: Similar structure but lacks the fluorine atom.

    Glycine, N-(4-chlorobenzoyl)-, methyl ester: Similar structure with a chlorine atom instead of fluorine.

    Glycine, N-(4-bromobenzoyl)-, methyl ester: Similar structure with a bromine atom instead of fluorine.

Uniqueness

Glycine, N-(4-fluorobenzoyl)-, methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications .

Properties

CAS No.

126860-93-3

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]acetate

InChI

InChI=1S/C10H10FNO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)

InChI Key

CUPZCSJVRWUUDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)F

solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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